

Application Notes and Protocols for the Quantification of 3-[(Methylamino)methyl]phenol

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Compound of Interest

Compound Name: 3-[(Methylamino)methyl]phenol

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Introduction

3-[(Methylamino)methyl]phenol is a phenolic compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for various applications, including pharmacokinetic studies, quality control of drug substances, and metabolic research. This document provides detailed application notes and experimental protocols for the analytical quantification of **3-[(Methylamino)methyl]phenol** using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a common spectrophotometric method for the general quantification of phenols is described.

Analytical Methods Overview

A summary of analytical methods adaptable for the quantification of **3-[(Methylamino)methyl]phenol** is presented below. The selection of a specific method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

Method	Principle	Common Application	Advantages	Limitations
HPLC-UV	Separation by reverse-phase chromatography and detection by UV absorbance.	Purity testing, stability-indicating assays, quantification in pharmaceutical formulations.	Robust, widely available, cost-effective.	Moderate sensitivity, potential for matrix interference.
LC-MS/MS	Separation by liquid chromatography coupled with highly selective and sensitive detection by tandem mass spectrometry.	Bioanalysis in complex matrices (plasma, urine), trace-level impurity quantification.	High sensitivity and selectivity, structural confirmation.	Higher cost and complexity of instrumentation.
Spectrophotometry (Folin-Ciocalteu)	Colorimetric assay based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds.	Total phenolic content determination.	Simple, rapid, high-throughput.	Lacks specificity for individual phenolic compounds.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analytical methods described. It is important to note that while direct validation data for **3-[(Methylamino)methyl]phenol** is not extensively published, the presented data is based on validated methods for structurally similar phenolic amines and serves as a strong reference for method development and validation.

Table 1: HPLC-UV Method Validation Parameters (Adapted from similar phenolic compounds)

Validation Parameter	Typical Performance
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)	0.3 - 1.5 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Table 2: LC-MS/MS Method Validation Parameters (Adapted from similar phenolic compounds)

Validation Parameter	Typical Performance
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.998
Limit of Detection (LOD)	0.05 - 0.5 ng/mL
Limit of Quantification (LOQ)	0.1 - 1.0 ng/mL
Precision (%RSD)	< 15%
Accuracy (% Recovery)	85 - 115%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from established methods for the analysis of 3-(Aminomethyl)phenol and is suitable for the quantification of **3-[(Methylamino)methyl]phenol** in bulk drug substances and pharmaceutical formulations.[\[1\]](#)

1. Instrumentation:

- HPLC system with a UV/Vis or Diode Array Detector (DAD).
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

- **3-[(Methylamino)methyl]phenol** reference standard.
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Triethylamine (TEA).
- Orthophosphoric acid.
- Deionized water.

3. Chromatographic Conditions:

- Mobile Phase: A mixture of acetonitrile and 0.05% triethylamine in water, adjusted to pH 2.7 with orthophosphoric acid (e.g., 20:80 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 275 nm.
- Injection Volume: 10 µL.

4. Sample Preparation:

- Standard Solution: Prepare a stock solution of **3-[(Methylamino)methyl]phenol** reference standard in the mobile phase (e.g., 1 mg/mL). Prepare working standards by serial dilution.

- Sample Solution: Accurately weigh and dissolve the sample containing **3-[(Methylamino)methyl]phenol** in the mobile phase to a final concentration within the linear range of the assay.

5. Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no interfering peaks are present.
- Inject the standard solutions to generate a calibration curve.
- Inject the sample solutions.
- Quantify the amount of **3-[(Methylamino)methyl]phenol** in the sample by comparing its peak area to the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the development of a sensitive and selective method for the quantification of **3-[(Methylamino)methyl]phenol** in biological matrices such as plasma.

1. Instrumentation:

- UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size).

2. Reagents and Materials:

- **3-[(Methylamino)methyl]phenol** reference standard.
- Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound).

- Acetonitrile (LC-MS grade).
- Methanol (LC-MS grade).
- Formic acid.
- Deionized water.

3. Chromatographic and MS Conditions:

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
- Flow Rate: 0.4 mL/min.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions: To be determined by infusing a standard solution of **3-[(Methylamino)methyl]phenol**. A precursor ion corresponding to $[M+H]^+$ would be selected, and characteristic product ions would be identified.

4. Sample Preparation (Protein Precipitation for Plasma):

- To 100 μ L of plasma sample, add 200 μ L of cold acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase composition.
- Inject into the LC-MS/MS system.

Protocol 3: Spectrophotometric Quantification (Folin-Ciocalteu Method)

This method is suitable for determining the total phenolic content and can be used as a screening tool. It is not specific to **3-[(Methylamino)methyl]phenol**.

1. Instrumentation:

- UV-Vis Spectrophotometer.

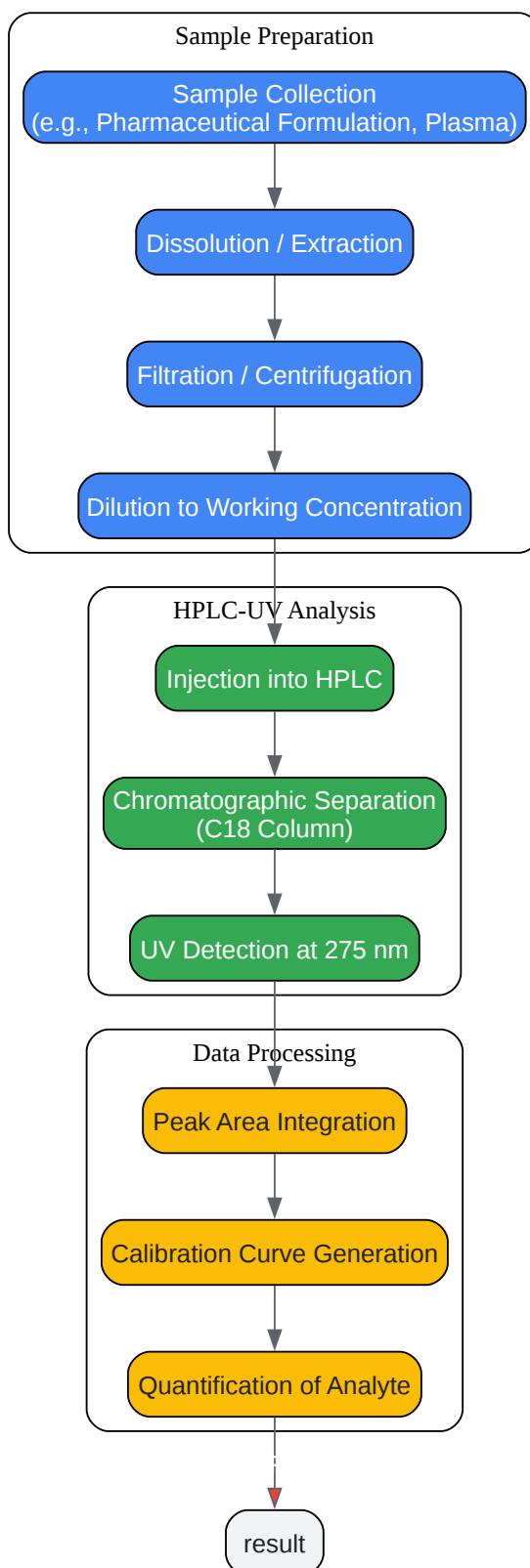
2. Reagents and Materials:

- Folin-Ciocalteu reagent.
- Sodium carbonate solution (7.5% w/v).
- **3-[(Methylamino)methyl]phenol** standard solutions.

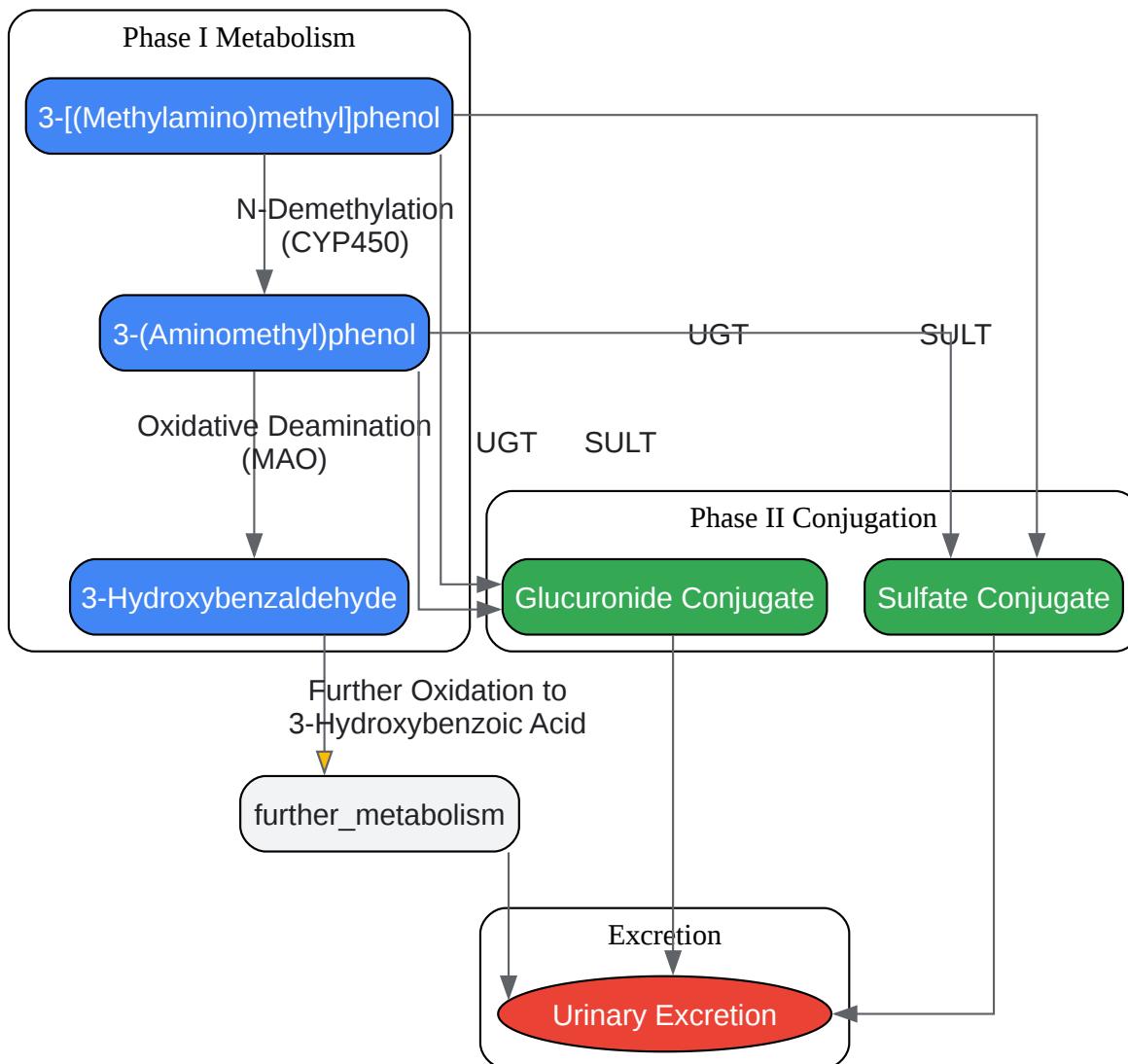
3. Procedure:

- To 200 μ L of the sample or standard solution, add 1 mL of Folin-Ciocalteu reagent (diluted 1:10 with deionized water).
- Mix well and allow to stand for 5 minutes at room temperature.
- Add 800 μ L of sodium carbonate solution (7.5% w/v).
- Incubate the mixture in the dark for 2 hours at room temperature.
- Measure the absorbance at 765 nm against a reagent blank.
- Construct a standard curve using known concentrations of a phenolic standard (e.g., gallic acid or **3-[(Methylamino)methyl]phenol**).

Visualizations

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Caption: Experimental workflow for the HPLC-UV quantification of **3-[(Methylamino)methyl]phenol**.



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Caption: Plausible metabolic pathway of **3-[(Methylamino)methyl]phenol**.

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References

- 1. benchchem.com [benchchem.com]
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